molecular formula C7H4ClIN2 B1388442 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1171919-03-1

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1388442
CAS No.: 1171919-03-1
M. Wt: 278.48 g/mol
InChI Key: KBQWSFZIEJULAZ-UHFFFAOYSA-N
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Description

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of pyrrolo[3,2-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine can be compared with other halogenated pyrrolo[3,2-c]pyridine derivatives, such as:

  • 6-chloro-1H-pyrrolo[3,2-c]pyridine
  • 7-iodo-1H-pyrrolo[3,2-c]pyridine
  • 6-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridine

These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The presence of both chlorine and iodine in this compound makes it unique, offering distinct reactivity and potential for diverse chemical transformations .

Biological Activity

6-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug development, supported by recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyridine ring, substituted with chlorine and iodine atoms. Its molecular formula is C7H4ClIN2C_7H_4ClIN_2, and it has a molecular weight of 278.48 g/mol. The unique halogen substitution contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC₇H₄ClIN₂
Molecular Weight278.48 g/mol
Melting Point245 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) and other kinases such as DYRK1A, which are critical in tumorigenesis and cellular proliferation.

FGFR Inhibition

Research indicates that derivatives of this compound can effectively inhibit FGFRs, which are implicated in various cancers. For instance, one study reported that a related compound exhibited IC₅₀ values of 7 nM against FGFR1, demonstrating potent inhibitory activity that could be leveraged for cancer therapy .

DYRK1A Inhibition

Biological Activity Studies

Recent investigations have explored the anticancer potential and other biological effects of this compound:

  • Antiproliferative Activity : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example, it showed an IC₅₀ value of 0.55 μM in HCT116 human colon cancer cells .
  • Kinase Inhibition : The compound's ability to block phosphorylation processes essential for tumor growth has been confirmed through binding affinity studies. It binds effectively to the active sites of target kinases .
  • Anti-inflammatory Properties : Some derivatives have also exhibited anti-inflammatory effects, suggesting additional therapeutic avenues beyond oncology .

Case Studies

Several case studies provide insights into the biological effects of this compound:

  • Case Study 1 : A study involving the administration of this compound in an HCT116 xenograft model demonstrated significant tumor growth inhibition compared to control groups .
  • Case Study 2 : Another investigation focused on its effects on microglial cells revealed that the compound possesses antioxidant properties alongside its kinase inhibition capabilities .

Properties

IUPAC Name

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWSFZIEJULAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
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Reactant of Route 3
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.